molecular formula C23H17NO5S B2701020 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide CAS No. 923460-14-4

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B2701020
CAS No.: 923460-14-4
M. Wt: 419.45
InChI Key: ZXRARWFUIUZWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both sulfonyl and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene, is prepared through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with the anthracene derivative.

    Acetamide Formation: The final step involves the reaction of the benzylsulfonyl anthracene derivative with acetic anhydride and ammonia to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinones.

    Reduction: The carbonyl groups in the anthracene ring can be reduced to form dihydro derivatives.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of substituted benzylsulfonyl derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoconductors.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The anthracene moiety may intercalate with DNA, affecting gene expression and cellular functions. The sulfonyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dioxo-9,10-dihydroanthracene: A precursor in the synthesis of the target compound.

    Benzylsulfonyl Chloride: An intermediate used in the sulfonylation step.

    Anthraquinone: A structurally related compound with similar oxidation properties.

Uniqueness

2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is unique due to its combination of anthracene and sulfonyl functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfonyl-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-21(14-30(28,29)13-15-6-2-1-3-7-15)24-16-10-11-19-20(12-16)23(27)18-9-5-4-8-17(18)22(19)26/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRARWFUIUZWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.